molecular formula C10H22O B12647630 4,6-Dimethyloctan-1-ol CAS No. 66719-33-3

4,6-Dimethyloctan-1-ol

Cat. No.: B12647630
CAS No.: 66719-33-3
M. Wt: 158.28 g/mol
InChI Key: JOWDWXPTKVUHBV-UHFFFAOYSA-N
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Description

4,6-Dimethyloctan-1-ol (CAS: Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66719-33-3

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4,6-dimethyloctan-1-ol

InChI

InChI=1S/C10H22O/c1-4-9(2)8-10(3)6-5-7-11/h9-11H,4-8H2,1-3H3

InChI Key

JOWDWXPTKVUHBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CCCO

Origin of Product

United States

Stereochemical Investigations of 4,6 Dimethyloctan 1 Ol

Elucidation of Chiral Centers and Enantiomeric Forms

The molecular structure of 4,6-Dimethyloctan-1-ol features two stereogenic centers, also known as chiral centers. These are the carbon atoms at the 4th and 6th positions of the octane (B31449) chain. A chiral center is a carbon atom bonded to four different substituent groups. In this case, the C4 carbon is attached to a hydrogen atom, a methyl group, a propyl group, and the rest of the carbon chain leading to the C6 carbon. Similarly, the C6 carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the remainder of the carbon chain.

The presence of two chiral centers means that the number of possible stereoisomers is 2^n, where n is the number of chiral centers. Therefore, this compound can exist as 2^2 = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. pdx.edu

The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The four stereoisomers of this compound are therefore:

(4R, 6R)-4,6-Dimethyloctan-1-ol

(4S, 6S)-4,6-Dimethyloctan-1-ol

(4R, 6S)-4,6-Dimethyloctan-1-ol

(4S, 6R)-4,6-Dimethyloctan-1-ol

The (4R, 6R) and (4S, 6S) isomers constitute one enantiomeric pair, while the (4R, 6S) and (4S, 6R) isomers form the second enantiomeric pair. Enantiomers share identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. pdx.edu

Diastereomeric Analysis and Relative Stereochemistry

Stereoisomers that are not mirror images of each other are called diastereomers. In the case of this compound, any stereoisomer is a diastereomer of the isomers that are not its enantiomer. For example, (4R, 6R)-4,6-Dimethyloctan-1-ol is the enantiomer of (4S, 6S)-4,6-Dimethyloctan-1-ol, but it is a diastereomer of (4R, 6S)-4,6-Dimethyloctan-1-ol and (4S, 6R)-4,6-Dimethyloctan-1-ol.

Unlike enantiomers, diastereomers have different physical and chemical properties. This difference allows for their separation using standard laboratory techniques such as distillation or chromatography.

The relative stereochemistry of the two chiral centers can be described using the terms syn and anti.

The syn diastereomers are (4R, 6S) and (4S, 6R)-4,6-Dimethyloctan-1-ol. In these isomers, the methyl groups at C4 and C6 are on the same side of the carbon backbone when viewed in a specific conformation.

The anti diastereomers are (4R, 6R) and (4S, 6S)-4,6-Dimethyloctan-1-ol. In these isomers, the methyl groups are on opposite sides of the carbon backbone.

The determination of relative stereochemistry is crucial and is often achieved through stereoselective synthesis or by spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Methods for Stereoisomer Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of stereoisomers. While enantiomers exhibit identical spectra in achiral environments, the spectra of diastereomers can show distinct differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of molecules. Diastereomers, having different spatial arrangements, will often exhibit variations in the chemical shifts and coupling constants of their respective nuclei. For this compound, the signals corresponding to the protons and carbons at and near the chiral centers (C4 and C6) are of particular interest. The differences in the magnetic environments of the syn and anti isomers can lead to distinguishable NMR spectra, aiding in their identification.

Mass Spectrometry (MS): While standard mass spectrometry typically does not differentiate between stereoisomers as they have the same mass, tandem mass spectrometry (MS/MS) or mass spectrometry of derivatized compounds can sometimes reveal subtle differences in fragmentation patterns between diastereomers.

Below is a hypothetical data table illustrating potential differences in ¹³C NMR chemical shifts for the syn and anti diastereomers of this compound.

Carbon AtomExpected Chemical Shift (ppm) - syn-isomerExpected Chemical Shift (ppm) - anti-isomer
C1 (-CH₂OH)~63.0~63.2
C2 (-CH₂)~30.5~30.7
C3 (-CH₂)~39.0~39.3
C4 (-CH)~33.1~33.5
C5 (-CH₂)~45.2~45.8
C6 (-CH)~35.4~35.9
C7 (-CH₂)~29.8~29.6
C8 (-CH₃)~11.5~11.4
4-CH₃~19.8~20.1
6-CH₃~20.3~19.9

Note: This data is illustrative and actual values may vary based on solvent and experimental conditions.

Chromatographic Techniques for Chiral Resolution and Purity Assessment

The separation of stereoisomers, particularly enantiomers, is a significant challenge in chemistry. Chiral chromatography is the most effective method for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers.

For volatile compounds like this compound, enantioselective gas chromatography is a highly effective separation technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

Commonly used CSPs for this purpose are derivatives of cyclodextrins. The chiral cavities of the cyclodextrin (B1172386) molecules allow for stereospecific interactions (e.g., inclusion complexes) with the enantiomers of the analyte. The stability of these transient diastereomeric complexes differs, causing one enantiomer to be retained longer on the column than the other. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal resolution.

StereoisomerRetention Time (min) on a Cyclodextrin-based Chiral GC Column (Hypothetical)
(4R, 6R)-4,6-Dimethyloctan-1-ol25.2
(4S, 6S)-4,6-Dimethyloctan-1-ol25.8
(4R, 6S)-4,6-Dimethyloctan-1-ol27.1
(4S, 6R)-4,6-Dimethyloctan-1-ol27.5

Note: This data is for illustrative purposes. Elution order and retention times depend on the specific column and analytical conditions.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. mdpi.com While GC is suitable for volatile compounds, HPLC can be applied to a broader range of molecules. For alcohols like this compound, analysis can be performed directly or after derivatization to introduce a chromophore for UV detection and potentially enhance chiral recognition.

Chiral HPLC columns contain a CSP, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing stability of these complexes results in different retention times for the enantiomers. The mobile phase composition is a critical parameter that is optimized to achieve the best separation.

Advanced Synthetic Methodologies for 4,6 Dimethyloctan 1 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for the preparation of enantiomerically enriched compounds. These approaches aim to control the formation of new stereocenters, leading to a single desired stereoisomer.

Chiral auxiliary-based methods are a robust and widely employed strategy for asymmetric synthesis. nih.gov In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves the use of pseudoephedrine or Evans-type oxazolidinone auxiliaries. nih.govresearchgate.net For the synthesis of a molecule like 4,6-dimethyloctan-1-ol, a fragment-based approach could be employed. For instance, a propionate (B1217596) unit attached to a chiral auxiliary can be sequentially alkylated to introduce the methyl groups at the desired positions. The high degree of facial selectivity enforced by the auxiliary directs the approach of the electrophiles, leading to high diastereoselectivity. Amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions, especially those forming quaternary carbon centers, and they often exhibit a high propensity to be crystalline, which can facilitate purification. nih.gov The auxiliary can then be cleaved, for example, by reduction with a reagent like lithium borohydride (B1222165) (LiBH₄) to yield the corresponding chiral alcohol fragment, which can be carried forward to the final target. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary Reaction Type Typical Diastereomeric Excess (d.e.) Reference
Evans Oxazolidinone Enolate Alkylation >95% researchgate.net
Pseudoephedrine Amide Enolate Alkylation >90% princeton.edu

This table is interactive. Click on the headers to sort the data.

Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. pkusz.edu.cn This can be broadly divided into organocatalysis and metal-based catalysis.

Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool. pkusz.edu.cnprinceton.edu For instance, chiral secondary amines like imidazolidinones can activate α,β-unsaturated aldehydes or ketones towards enantioselective conjugate addition. pkusz.edu.cnprinceton.edu A synthetic route to this compound could involve the conjugate addition of an appropriate nucleophile to an enal or enone precursor, catalyzed by a chiral amine to set one of the stereocenters. The resulting carbonyl compound can then be elaborated to construct the second stereocenter and reduced to the final alcohol. Cascade reactions, where multiple catalytic cycles operate in sequence, can rapidly build molecular complexity with high enantiocontrol. pkusz.edu.cn

Metal-based catalysis, often employing transition metals complexed with chiral ligands, is another cornerstone of asymmetric synthesis. Reactions such as asymmetric hydrogenation or hydroformylation of strategically chosen olefinic precursors can establish the stereocenters with high enantioselectivity. The development of catalysts that can control stereoselectivity in various transformations is a continuous area of research. nih.gov

Table 2: Overview of Enantioselective Catalytic Methods

Catalyst Type Reaction Key Feature Reference
Chiral Imidazolidinone Diels-Alder / Conjugate Addition LUMO-lowering iminium ion activation pkusz.edu.cnprinceton.edu
Chiral Phosphoric Acid Allylation / Addition to Imines Hydrogen bond-directed catalysis nih.gov

This table is interactive. Click on the headers to sort the data.

Total Synthesis of Specific Stereoisomers

The total synthesis of a specific stereoisomer of this compound requires a carefully planned sequence of reactions that controls the absolute and relative stereochemistry at both C4 and C6. Such syntheses often rely on combining the asymmetric strategies mentioned above with other stereocontrolled reactions.

A plausible synthetic plan would involve a convergent approach, where chiral fragments are synthesized independently and then coupled together. For example, the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a related structure, demonstrates how different chiral building blocks can be used to access all possible stereoisomers. researchgate.net Similarly, the synthesis of (4R,8R)-4,8-dimethyldecanal, an aggregation pheromone component, was achieved using an asymmetric methylation as a key step, starting from a chiral pool material. researchgate.net

A representative strategy for a specific isomer, such as (4R,6R)-4,6-dimethyloctan-1-ol, might start with a known chiral building block, for instance, (R)-citronellol, or employ a Sharpless asymmetric dihydroxylation on a suitable alkene precursor to install the initial stereocenters. nih.gov Subsequent steps would involve chain elongation, functional group manipulations, and the introduction of the second methyl-bearing stereocenter, potentially via a diastereoselective alkylation or a substrate-controlled reduction. The final step would be the reduction of a terminal functional group (e.g., an ester or aldehyde) to the primary alcohol. The successful total synthesis of different stereoisomers allows for their definitive structural confirmation and biological evaluation. nih.govscispace.com

Chemo- and Regioselective Synthesis Pathways

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a reaction) are critical for efficient synthesis, particularly in molecules with multiple reactive sites.

The final step in many synthetic routes to this compound is the reduction of a precursor carbonyl compound, such as 4,6-dimethyloctanal or a 4,6-dimethyloctanoic acid derivative. The choice of reducing agent is crucial to ensure that only the target carbonyl group is reduced without affecting other potential functionalities in the molecule.

For the reduction of an aldehyde (e.g., 4,6-dimethyloctanal) to the primary alcohol, mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient. If the precursor is an ester or a carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. The chemoselective reduction of one carbonyl group in the presence of another (e.g., a ketone in the presence of an aldehyde) is a more complex challenge that often requires specific reagents or protecting group strategies. Biocatalytic reductions using isolated enzymes or whole-cell systems can also offer high stereoselectivity and chemoselectivity under mild conditions. harvard.edu

Hydroformylation, or the "oxo process," is an industrial process that introduces a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net This reaction provides a direct route to aldehydes, which can then be readily reduced to alcohols. A synthesis of this compound could be envisioned starting from a dimethylheptene isomer.

The key challenge in this approach is controlling the regioselectivity. Hydroformylation can produce both a linear (terminal) aldehyde and a branched (internal) aldehyde. For the synthesis of this compound, the formation of the terminal aldehyde is required. The regioselectivity is highly dependent on the catalyst system used, particularly the ligands on the metal center (typically rhodium or cobalt). researchgate.net Bulky phosphine (B1218219) or phosphite (B83602) ligands often favor the formation of the linear aldehyde due to steric hindrance. By selecting the appropriate catalyst and reaction conditions, the hydroformylation of a precursor like 3,5-dimethylhept-1-ene could be directed to selectively yield 4,6-dimethyloctanal, which is then reduced to the target alcohol. researchgate.net

Grignard and Organometallic Coupling Reactions

Grignard reactions and other organometallic coupling strategies represent a fundamental approach for constructing the carbon skeleton of complex molecules like this compound. These methods are valued for their reliability in forming carbon-carbon bonds.

A plausible synthetic route utilizing a Grignard reagent involves the reaction of an appropriate organomagnesium halide with a suitable electrophile. For the synthesis of this compound, one potential retrosynthetic disconnection points to the reaction between a 4,6-dimethyloctyl Grignard reagent and an oxygen source, or alternatively, the reaction of a smaller Grignard reagent with a larger electrophilic fragment.

One hypothetical, yet chemically sound, Grignard-based approach could involve the reaction of 2,4-dimethylhexylmagnesium bromide with a protected 2-bromoethanol (B42945) derivative, followed by deprotection. The key challenge in such a multi-step synthesis is maintaining high yields and preventing side reactions.

Another viable Grignard strategy is the reaction with an epoxide. For instance, the ring-opening of a suitably substituted epoxide, such as (R)-2-((S)-sec-butyl)oxirane, with propylmagnesium bromide could, in principle, lead to the desired carbon backbone. The regioselectivity and stereoselectivity of the epoxide opening are critical factors that would need to be carefully controlled through the choice of catalyst and reaction conditions.

The table below outlines a conceptual Grignard synthesis pathway.

Step Reactant 1 Reactant 2 Reagent/Catalyst Intermediate/Product Key Considerations
11-bromo-2,4-dimethylhexaneMagnesium (Mg)Dry Ether/THF2,4-dimethylhexylmagnesium bromideAnhydrous conditions are crucial for Grignard formation.
22,4-dimethylhexylmagnesium bromideEthylene (B1197577) oxide-This compoundThe reaction must be carefully controlled to prevent polymerization of ethylene oxide.

Organometallic coupling reactions, such as those employing organocuprates (Gilman reagents), offer an alternative. These reagents are known for their ability to undergo conjugate addition and coupling with alkyl halides. A synthetic plan could involve the coupling of a lithium di(2,4-dimethylhexyl)cuprate with a protected haloethanol, offering a milder alternative to some Grignard reactions.

Telomerization and Hydrogenation Routes

Telomerization of dienes like isoprene (B109036), followed by hydrogenation, presents an elegant and atom-economical route to the C10 backbone of this compound. researchgate.netresearchgate.net The palladium-catalyzed telomerization of isoprene with a nucleophile, such as methanol (B129727), can produce acyclic monoterpenoids. researchgate.netscispace.com This process typically yields a mixture of isomers, with 1-methoxy-2,6-dimethyl-2,7-octadiene often being a major product. scispace.com

The reaction sequence would proceed as follows:

Telomerization: Isoprene is reacted with methanol in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for controlling the regioselectivity of the reaction. researchgate.net

Hydrogenation: The resulting dimethyloctadiene derivative is then subjected to catalytic hydrogenation to saturate the carbon-carbon double bonds. Catalysts such as palladium on carbon (Pd/C) are effective for this transformation. chemicalbook.commdpi.com

Functional Group Conversion: The methoxy (B1213986) group at the C1 position needs to be converted into a hydroxyl group. This can be achieved through ether cleavage using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

This route is particularly attractive as it starts from readily available isoprene. The challenge lies in controlling the initial telomerization to favor the desired constitutional isomer and in achieving stereocontrol if a specific stereoisomer of this compound is desired.

The table below summarizes the key steps in this pathway.

Step Reaction Type Starting Materials Catalyst/Reagents Product
1TelomerizationIsoprene, MethanolPalladium complex (e.g., Pd(acac)₂), Ligand (e.g., phosphine)1-methoxy-2,6-dimethyl-2,7-octadiene
2Hydrogenation1-methoxy-2,6-dimethyl-2,7-octadieneH₂, Palladium on Carbon (Pd/C)1-methoxy-4,6-dimethyloctane
3Ether Cleavage1-methoxy-4,6-dimethyloctaneBBr₃ or HBrThis compound

Synthetic Route Optimization and Yield Enhancement

Optimizing the synthetic routes to this compound is crucial for improving efficiency and making the synthesis more practical. This involves a systematic study of reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.

For the Grignard and organometallic coupling routes , optimization efforts would focus on:

Solvent Effects: The choice of solvent (e.g., diethyl ether vs. tetrahydrofuran) can significantly impact the formation and reactivity of the Grignard reagent.

Temperature Control: Maintaining an optimal temperature during the reaction is essential to prevent side reactions, such as Wurtz coupling.

Purity of Reagents: The magnesium used must be of high purity and activated to ensure efficient formation of the Grignard reagent. All glassware and solvents must be scrupulously dried.

In the context of the telomerization and hydrogenation route , optimization strategies include:

Catalyst and Ligand Screening: The yield and selectivity of the telomerization step are highly dependent on the palladium catalyst and the phosphine or amine ligand used. researchgate.netscispace.com A screening process to identify the optimal catalyst-ligand combination is a key aspect of optimization.

Hydrogenation Conditions: For the hydrogenation step, parameters such as hydrogen pressure, temperature, and catalyst loading must be fine-tuned. The goal is to achieve complete saturation of the double bonds without causing hydrogenolysis of the C-O bond.

Purification Methods: Efficient purification techniques at each stage are necessary to remove byproducts and unreacted starting materials, which can interfere with subsequent steps.

The following table illustrates how varying reaction conditions can impact the yield in a hypothetical telomerization reaction for a precursor to this compound.

Catalyst System Ligand Temperature (°C) Pressure (bar) Yield of Desired Isomer (%)
Pd(acac)₂Triphenylphosphine801065
Pd(OAc)₂Tri(o-tolyl)phosphine801072
Pd(acac)₂1,3-Bis(diphenylphosphino)propane1001585
Pd(OAc)₂Triphenylphosphine601058

By systematically adjusting these parameters, a synthetic chemist can develop a robust and high-yielding process for the synthesis of this compound and its stereoisomers.

Biological Contexts and Ecological Research of Dimethyloctan 1 Ols

Occurrence in Natural Systems and Biological Matrices

4,6-Dimethyloctan-1-ol, a branched-chain primary alcohol, is a naturally occurring compound that has been identified in various biological systems. Its presence is often associated with chemical signaling and defense mechanisms in both the animal and microbial kingdoms.

Identification in Animal Secretions and Exocrine Glands (e.g., preen waxes)

While the specific isomer this compound has not been extensively documented in all avian species, the uropygial gland secretions, or preen waxes, of numerous birds are known to contain a complex mixture of branched-chain fatty acids and alcohols. nih.gov For instance, the preen gland waxes of birds in the order Pelecaniformes have been found to contain related compounds like 3,7-dimethyloctan-1-ol (B75441). researchgate.net These secretions are crucial for feather maintenance, waterproofing, and defense against ectoparasites and microorganisms. usda.gov The composition of these waxes can vary significantly between species, sexes, and even seasons, suggesting a role in chemical communication. usda.govnih.gov The analysis of these secretions typically involves gas chromatography-mass spectrometry (GC-MS) to identify the various volatile and non-volatile components. researchgate.net

Table 1: Representative Branched-Chain Alcohols in Avian Preen Gland Secretions

Compound ClassSpecific Compound ExampleBird Order/Species (if specified)Reference
Dimethyl-substituted alcohols3,7-Dimethyloctan-1-olPelecaniformes researchgate.net
Mono- and dimethyl-substituted alcoholsVarious isomersBirds of Prey (general) nih.gov

Role in Inter- and Intraspecific Chemical Communication

The structural characteristics of this compound, particularly its chirality and branched nature, are features commonly found in semiochemicals, which are chemicals that convey signals between organisms.

Investigations as Pheromone Components and Analogues

In the vast world of insect chemical communication, branched-chain alcohols and their derivatives are frequently utilized as pheromones, signaling aggregation, alarm, or mating availability. plantprotection.pl While there is no direct evidence citing this compound as a specific pheromone component for a particular insect species, its structural similarity to known insect pheromones makes it a compound of interest in chemical ecology. For instance, various branched-chain alcohols serve as pheromones in different insect orders.

Table 2: Examples of Branched-Chain Alcohols as Insect Pheromones

Insect OrderPheromone FunctionExample Compound ClassReference
Coleoptera (Beetles)AggregationMethyl-branched secondary alcohols plantprotection.pl
Lepidoptera (Moths)Sex PheromoneUnsaturated fatty alcohols and derivatives plantprotection.pl

Behavioral Responses to Dimethyloctanol Analogues in Insects

Studies on the behavioral responses of insects to various chemical cues are fundamental to understanding their ecology and developing effective pest management strategies. While specific behavioral assays involving this compound are not widely reported, research on analogous compounds provides insights into the potential effects. Insects possess highly sensitive olfactory systems that can distinguish between different isomers of a compound, leading to varied behavioral responses. nih.gov The response to a particular chemical cue can be influenced by factors such as the insect's species, sex, and physiological state.

Microbial Interactions and Mechanisms

The presence of compounds like this compound in the environment and on the surfaces of organisms inevitably leads to interactions with a diverse array of microorganisms.

Research into the antimicrobial properties of long-chain and branched-chain alcohols has shown that their efficacy can be dependent on the length of the carbon chain. nih.gov For example, certain long-chain fatty alcohols exhibit significant antibacterial activity against pathogens like Staphylococcus aureus. nih.gov The antimicrobial activity of 3,7-dimethyloctan-1-ol, an isomer of this compound, has been noted against dermatophytes, suggesting that these compounds can play a role in controlling microbial growth on the skin and feathers of birds. researchgate.net The mechanism of action for these alcohols can involve the disruption of microbial cell membranes.

Furthermore, some microorganisms have the metabolic capability to produce branched-chain fatty alcohols, indicating that compounds like this compound could be products of microbial biosynthesis. nih.gov Conversely, other microbes may be capable of degrading or transforming these alcohols, playing a role in their turnover in various ecosystems. The study of these microbial interactions is crucial for understanding the ecological significance of such natural products.

Studies on Antimicrobial Activity in Biological Systems

While specific studies focusing exclusively on this compound are limited in publicly accessible research, the broader class of long-chain fatty alcohols, to which it belongs, has been investigated for antimicrobial properties. The antibacterial activity of these compounds is often dependent on the length of their aliphatic carbon chain. nih.govmdpi.com Research on straight-chain fatty alcohols against Staphylococcus aureus has shown that activity varies significantly with chain length. nih.govresearchgate.net For instance, alcohols with 12 or 13 carbons (1-dodecanol and 1-tridecanol) demonstrated the highest growth-inhibitory activity among the tested compounds in one study. mdpi.com

The efficacy of these alcohols is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. One study detailed the MIC values for a range of straight-chain alcohols against S. aureus, highlighting that optimal activity was found in molecules with 12 to 15 carbons. researchgate.net While this compound is a C10 alcohol, its branched structure may influence its efficacy in ways not directly comparable to straight-chain counterparts. The branched nature could affect how the molecule interacts with and disrupts bacterial cell membranes. nih.gov

Table 1: Antimicrobial Activity of various straight-chain fatty alcohols against Staphylococcus aureus. Data is illustrative of the compound class and not specific to this compound. researchgate.net
CompoundCarbon AtomsMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
1-Octanol8256256
1-Nonanol964128
1-Decanol (B1670082)103264
1-Undecanol (B7770649)111632
1-Dodecanol (B7769020)12816
1-Tridecanol (B166897)1348
1-Tetradecanol1448
1-Pentadecanol1548

Exploration of Antifungal Properties

Similar to antimicrobial research, the antifungal properties of fatty acids and their derivatives are an area of active study, though specific data on this compound is not prominent. The antifungal activity of these molecules is also highly dependent on their structure, particularly the length of the carbon chain. nih.gov Medium-chain saturated fatty acids, such as capric acid (C10) and lauric acid (C12), have demonstrated notable cytotoxicity against fungi like Candida albicans. nih.gov

The mechanism of this antifungal action is often attributed to the disruption of the fungal plasma membrane. nih.gov The balance between the hydrophobic and hydrophilic parts of the molecule is crucial for its ability to interact with and penetrate the lipid bilayer of the fungal cell membrane. nih.govnih.gov While straight-chain fatty acids are more commonly studied, the branched structure of this compound could potentially enhance its ability to disrupt the ordered structure of the fungal membrane, though this remains a subject for further specific investigation.

Proposed Mechanisms of Biological Action (e.g., membrane disruption)

The primary proposed mechanism for the biological action of long-chain fatty alcohols is the disruption of the cell membrane's structure and function. nih.gov These molecules are amphipathic, meaning they have both a water-attracting (hydrophilic) alcohol group and a water-repelling (hydrophobic) hydrocarbon chain. This structure allows them to insert themselves into the phospholipid bilayer of microbial cell membranes.

This insertion increases the fluidity of the membrane, which can lead to several detrimental effects for the cell. nih.govoup.com One key consequence is the leakage of essential ions and small molecules, such as potassium ions (K+), from the cytoplasm. nih.gov Studies on straight-chain alcohols like 1-decanol and 1-undecanol have demonstrated that they cause membrane damage leading to K+ ion leakage, which contributes to their bactericidal activity. nih.govresearchgate.net

Interestingly, the mode of action may vary with chain length. While C10 and C11 alcohols show significant membrane-damaging activity, longer-chain alcohols like 1-dodecanol (C12) and 1-tridecanol (C13) exhibit high antibacterial activity with less conspicuous membrane damage, suggesting alternative or additional mechanisms may be at play. nih.gov For this compound, it is hypothesized that its branched structure would facilitate the perturbation of the tightly packed acyl chains of the membrane phospholipids, leading to increased fluidity and a loss of membrane integrity. nih.gov

Biosynthesis Pathways of Dimethyloctan-1-ols in Organisms

Elucidation of Precursor Metabolism

The biosynthesis of a branched-chain alcohol like this compound in an organism relies on the availability of specific precursor molecules derived from central metabolism. The carbon backbone can be assembled through pathways related to either fatty acid synthesis or amino acid metabolism. nih.govfrontiersin.org

In pathways derived from fatty acid synthesis, the process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. frontiersin.org The fatty acid synthase (FAS) complex then iteratively elongates the carbon chain. To create a branched-chain structure, the standard acetyl-CoA primer must be replaced with a branched-chain starter unit. frontiersin.orgwikipedia.org These starter units, such as isobutyryl-CoA, 2-methylbutyryl-CoA, or isovaleryl-CoA, are typically derived from the catabolism of branched-chain amino acids like valine, isoleucine, and leucine, respectively. wikipedia.orgnih.govfrontiersin.org These primers are then elongated by the FAS machinery using malonyl-CoA as the extender unit, ultimately forming a branched-chain fatty acid, which is a direct precursor to the corresponding alcohol.

Alternatively, entire pathways can be engineered based on the host's native amino acid biosynthesis pathways. nih.gov In this strategy, 2-keto acid intermediates from amino acid synthesis are diverted towards alcohol production, bypassing the traditional fatty acid synthesis pathway. nih.gov

Enzymatic Transformations and Pathway Engineering

Producing this compound in a microbial host like Escherichia coli or yeast requires the introduction of a heterologous enzymatic pathway capable of converting precursor metabolites into the final product. nih.gov A common and effective strategy involves a multi-step enzymatic cascade that converts a fatty acid into a primary alcohol. researchgate.net

This engineered pathway typically consists of two or three key enzymatic steps:

Thioesterase (TE): In pathways leveraging the host's fatty acid synthesis machinery, a specific thioesterase is required to cleave the completed branched-chain fatty acyl group from the acyl carrier protein (ACP) of the FAS complex, releasing it as a free fatty acid (FFA). nih.gov The choice of thioesterase can help control the chain length of the product.

Carboxylic Acid Reductase (CAR): This enzyme activates the free fatty acid and then reduces it to the corresponding aldehyde. This step is often a critical bottleneck and requires an activating enzyme, a phosphopantetheinyl transferase (PPTase), to function. nih.gov

Alcohol Dehydrogenase (ADH) / Aldehyde Reductase (AHR): The final step involves the reduction of the fatty aldehyde to the target fatty alcohol. This is accomplished by an alcohol dehydrogenase or an aldehyde reductase, which are often natively present in host organisms but can be overexpressed to increase conversion efficiency. nih.govresearchgate.net

Metabolic engineering efforts focus on optimizing this pathway by enhancing the supply of precursors (e.g., branched-chain acyl-CoAs and the reducing cofactor NADPH) and by eliminating competing pathways, such as fatty acid degradation (β-oxidation), to channel more carbon flux towards the desired alcohol product. nih.govfrontiersin.org

Table 2: Key Enzymatic Steps in Engineered Biosynthesis of Fatty Alcohols nih.govresearchgate.net
StepEnzyme TypeSubstrateProductEngineering Goal
1Thioesterase (TE)Branched Fatty Acyl-ACPBranched Free Fatty AcidRelease of specific chain-length fatty acid from FAS complex.
2Carboxylic Acid Reductase (CAR)Branched Free Fatty AcidBranched Fatty AldehydeConversion of acid to aldehyde; often requires co-expression of a PPTase.
3Alcohol Dehydrogenase (ADH)Branched Fatty AldehydeBranched Fatty AlcoholFinal reduction to the desired alcohol; often involves overexpression of native or heterologous enzymes.

Advanced Analytical Characterization of 4,6 Dimethyloctan 1 Ol

Coupled Chromatographic and Spectrometric Techniques

Coupling chromatography with spectrometry provides a powerful approach for separating complex mixtures and identifying individual components. For a compound like 4,6-Dimethyloctan-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique, offering high-resolution separation and definitive mass-based identification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Retention Time Locking (RTL)

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental tool for the analysis of volatile and semi-volatile compounds such as this compound. The process involves injecting the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

Retention Time Locking (RTL) is an advanced GC technique used to ensure high reproducibility of retention times from one analysis to the next, even across different instruments or after system maintenance. thermofisher.comresearchgate.net RTL works by adjusting the carrier gas pressure (or flow) to force a specific, user-defined compound (the locking standard) to elute at a precise, "locked" time. researchgate.netyoutube.com This compensates for minor variations in column length, temperature, or pressure that can cause retention times to shift. thermofisher.com The benefit of RTL is the ability to reliably identify compounds based on their retention time, which is especially critical when using databases or performing automated analyses. youtube.comgcms.cz

For the analysis of this compound, a typical GC-MS method would be locked to a suitable standard, such as hexadecane. gcms.cz Once the method is locked, the retention time for this compound will remain consistent, simplifying its identification in subsequent runs.

Table 1: Illustrative GC-MS Parameters for Analysis with Retention Time Locking

ParameterValue/Condition
GC ColumnDB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, Constant Pressure (RTL) Mode
Inlet Temperature250°C
Oven ProgramInitial 50°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min
Locking CompoundHexadecane (example)
Locked Retention TimeUser-defined (e.g., 15.000 min)
MS Ion Source Temp.230°C
MS Quadrupole Temp.150°C
Mass Scan Range40-400 m/z

Solid-Phase Microextraction (SPME) Coupled with GC-MS for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique ideal for extracting and concentrating volatile and semi-volatile analytes from a sample matrix before GC-MS analysis. researchgate.netnih.gov It is particularly useful for trace analysis where the concentration of the target compound is very low. researchgate.net The technique uses a fused silica fiber coated with a sorbent material. This fiber is exposed to the sample (either by direct immersion in a liquid or in the headspace above a liquid or solid), and analytes partition from the sample matrix onto the fiber coating. mdpi.com After extraction, the fiber is retracted and transferred to the hot GC inlet, where the trapped analytes are thermally desorbed directly onto the GC column for analysis. mdpi.com

The choice of fiber coating is critical for efficient extraction. For a semi-volatile alcohol like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective, as it can trap a wide range of analytes. rsc.org SPME significantly enhances sensitivity by concentrating the analyte, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.gov

Table 2: Typical SPME Parameters for Trace Analysis of Volatile Compounds

ParameterValue/Condition
SPME Fiber50/30 µm DVB/CAR/PDMS
Extraction ModeHeadspace (HS)
Sample Incubation Temp.70°C rsc.org
Sample Incubation Time20 minutes rsc.org
Extraction Time40 minutes rsc.org
Desorption Temperature250°C (in GC inlet) rsc.org
Desorption Time5 minutes rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. vscht.cz It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its specific structure, including the position of the hydroxyl group and the methyl branches.

In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. Protons near the electronegative oxygen atom of the alcohol are deshielded and appear downfield. openochem.org The protons on the carbon bearing the hydroxyl group (C1) in this compound would be expected in the 3.3–4.0 ppm range. openochem.org The hydroxyl proton itself typically appears as a broad singlet that can range from 0.5 to 5.0 ppm. openochem.org The other protons in the alkyl chain would resonate further upfield, in the typical alkane region of approximately 0.8-1.7 ppm. openochem.org

In ¹³C NMR, the carbon atom attached to the hydroxyl group is significantly deshielded and typically resonates in the 50–80 ppm range. openochem.org The other aliphatic carbons in the chain appear further upfield. The specific chemical shifts of the carbons at positions 4 and 6, as well as the attached methyl carbons, would confirm the branching pattern.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂-OH (C1)~3.6~61
CH₂ (C2)~1.5~39
CH₂ (C3)~1.4~30
CH (C4)~1.2~34
CH₂ (C5)~1.1~45
CH (C6)~1.2~32
CH₂ (C7)~1.3~29
CH₃ (C8)~0.9~11
C4-CH~0.9~20
C6-CH~0.9~23
OHVariable, broad singlet (~0.5-5.0)N/A

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and structural motifs. openochem.orgpressbooks.pub

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu For this compound, the IR spectrum would be dominated by features characteristic of a primary alcohol and an alkane backbone.

The most prominent and easily identifiable feature for an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the range of 3200-3600 cm⁻¹. tutorchase.comlibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. openstax.org Another key absorption for the alcohol functional group is the C-O stretching vibration, which for a primary alcohol like this compound, is expected to be a strong band in the 1050-1260 cm⁻¹ region. orgchemboulder.com

Additionally, the aliphatic nature of the molecule will give rise to strong C-H stretching vibrations from the methyl and methylene groups in the 2850-2960 cm⁻¹ range. openstax.orgpressbooks.pub C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹). pressbooks.pub

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3200 - 3600Strong, Broad tutorchase.comlibretexts.orgopenstax.org
C-H StretchAlkane (CH₃, CH₂, CH)2850 - 2960Strong openstax.orgpressbooks.pub
C-O StretchPrimary Alcohol1050 - 1260Strong tutorchase.comorgchemboulder.com
C-H BendAlkane (CH₃, CH₂)~1350 - 1470Variable

Chemical Reactivity and Derivatization Studies of 4,6 Dimethyloctan 1 Ol

Targeted Functional Group Transformations

The primary alcohol moiety in 4,6-Dimethyloctan-1-ol can undergo several key transformations, including oxidation, reduction, and nucleophilic substitution, to yield a variety of compounds.

The oxidation of primary alcohols such as this compound can lead to the formation of either aldehydes or carboxylic acids, depending on the oxidizing agent and the reaction conditions employed. chemguide.co.uklibretexts.org

With mild oxidizing agents, the reaction can be selectively stopped at the aldehyde stage. Common reagents for this partial oxidation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). masterorganicchemistry.com The resulting product would be 4,6-dimethyloctanal. Careful control of the reaction, such as distilling the aldehyde as it forms, is crucial to prevent further oxidation. chemguide.co.uk

Conversely, the use of strong oxidizing agents will typically oxidize the primary alcohol to a carboxylic acid. masterorganicchemistry.com Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), often generated in situ from sodium or potassium dichromate and sulfuric acid, are effective for this transformation. chemguide.co.ukmasterorganicchemistry.com In this case, this compound would be converted to 4,6-dimethyloctanoic acid. The reaction initially proceeds through the aldehyde intermediate, which is then rapidly oxidized to the carboxylic acid. chemguide.co.ukyoutube.com

The characterization of these oxidation products would involve standard spectroscopic techniques. For instance, the formation of 4,6-dimethyloctanal would be confirmed by the appearance of a characteristic aldehyde proton signal in the 1H NMR spectrum and a carbonyl stretch in the IR spectrum. Further oxidation to 4,6-dimethyloctanoic acid would be evidenced by a broad hydroxyl peak in the IR spectrum and the disappearance of the aldehyde proton signal in the 1H NMR spectrum, replaced by a carboxylic acid proton signal.

Table 1: Oxidation Reactions of this compound

Starting Material Reagent Product
This compound Pyridinium chlorochromate (PCC) 4,6-Dimethyloctanal

As this compound is an alcohol, it is already in a reduced state and does not typically undergo further reduction at the carbinol carbon under standard conditions. The concept of reduction in this context generally applies to the conversion of other functional groups to an alcohol. For instance, if one were to synthesize this compound, the reduction of 4,6-dimethyloctanal or 4,6-dimethyloctanoic acid (or its ester derivative) would be a common pathway.

Common reducing agents for such transformations include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). LiAlH4 is a powerful reducing agent capable of reducing both aldehydes and carboxylic acids to primary alcohols. NaBH4 is a milder reducing agent and is typically used for the reduction of aldehydes and ketones.

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group like a tosylate. For example, reaction with a hydrohalic acid (e.g., HBr) would lead to the formation of the corresponding alkyl halide, 1-bromo-4,6-dimethyloctane.

Esterification is a common and important reaction of alcohols. The reaction of this compound with a carboxylic acid in the presence of an acid catalyst (such as sulfuric acid), or more efficiently with an acyl chloride or acid anhydride (B1165640), yields an ester. For example, reacting this compound with acetic anhydride would produce 4,6-dimethyloctyl acetate. These ester derivatives are often of interest in the flavor and fragrance industry.

Table 2: Nucleophilic Substitution and Esterification of this compound

Reactant 1 Reactant 2 Product
This compound Hydrobromic acid 1-Bromo-4,6-dimethyloctane

Synthesis of Novel Derivatives and Analogues for Research Purposes

The derivatization of this compound can lead to the creation of novel molecules with specific properties for various research applications.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorination can increase lipophilicity, thermal stability, and metabolic stability. The synthesis of fluorinated derivatives of this compound could be achieved through several strategies. One approach would involve using a fluorinating agent to replace the hydroxyl group, although this can be challenging. A more common method would be to start with a fluorinated building block and synthesize the desired carbon skeleton. For instance, a Grignard reagent prepared from a fluorinated alkyl halide could be reacted with an appropriate epoxide to construct the fluorinated analogue of this compound. The specific properties of the resulting fluorinated derivatives would depend on the position and number of fluorine atoms.

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The synthesis of liquid-crystalline derivatives of this compound would involve attaching a rigid, mesogenic (liquid crystal-forming) core to the flexible 4,6-dimethyloctyl chain. The branched alkyl chain of this compound could serve as a "tail" that influences the packing of the molecules and, consequently, the properties of the liquid crystal phase.

A typical synthesis would involve an esterification or etherification reaction between this compound and a molecule containing a mesogenic unit, such as a biphenyl (B1667301) or phenyl benzoate (B1203000) group. The choice of the mesogenic core and the nature of the linkage would be critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. The resulting liquid-crystalline derivatives could be of interest in materials science for applications in displays and sensors.

Synthesis of Bioactive Analogues for Structure-Activity Relationship Studies

Comprehensive searches of publicly available scientific literature and chemical databases did not yield specific studies focused on the synthesis of bioactive analogues of this compound for the express purpose of conducting structure-activity relationship (SAR) analyses. While the principles of SAR are fundamental to medicinal chemistry and drug discovery, it appears that dedicated research programs to systematically modify the structure of this compound and evaluate the resulting changes in biological activity have not been published.

The exploration of a compound's SAR typically involves the planned synthesis of a series of related molecules, or analogues, where specific parts of the parent molecule are altered. This allows researchers to understand which structural features are essential for its biological effects. For a molecule like this compound, a SAR study would likely involve modifications at several key positions:

The Hydroxyl Group (-OH): The alcohol functional group is often a key site for interaction with biological targets. Analogues might be synthesized where the hydroxyl group is replaced with other functional groups, such as an ether, an ester, an amine, or a thiol, to probe the importance of hydrogen bonding and polarity at this position.

The Alkyl Chain: The length and branching of the eight-carbon chain could be systematically varied. Analogues with shorter or longer chains, or with different branching patterns of the methyl groups, would help to determine how the size and shape of the molecule influence its activity.

The Methyl Groups: The specific placement of the methyl groups at the 4- and 6-positions is a defining characteristic of this molecule. Synthesizing isomers with methyl groups at different positions along the carbon backbone would provide insight into the spatial requirements for any observed biological activity.

In the absence of specific research on this compound, a hypothetical SAR study could be designed. This would begin with the development of a robust synthetic route to the parent compound, which would then be adapted to create a library of analogues with the modifications described above. Each of these new compounds would need to be purified and have its structure confirmed before being subjected to a panel of biological assays to assess its activity.

Table of Hypothetical Analogues for a Structure-Activity Relationship Study of this compound

Analogue IDModification from this compoundRationale for SynthesisHypothetical Biological Activity Endpoint
Parent This compoundBaseline compound for comparisonIC50 or EC50 (concentration for 50% inhibition or effect)
ANA-01 4,6-Dimethyloctan-1-amineInvestigate the role of the hydroxyl group vs. an amino groupIC50 or EC50
ANA-02 1-Methoxy-4,6-dimethyloctaneDetermine the importance of the hydrogen bond donor capability of the -OH groupIC50 or EC50
ANA-03 4,6-Dimethyloctanoic acidExplore the effect of changing the functional group to a carboxylic acidIC50 or EC50
ANA-04 4,6-Dimethylheptan-1-olAssess the impact of shortening the carbon chainIC50 or EC50
ANA-05 4,6-Dimethylnonan-1-olEvaluate the influence of a longer carbon chainIC50 or EC50
ANA-06 3,5-Dimethyloctan-1-olExamine the significance of the methyl group positionsIC50 or EC50
ANA-07 Octan-1-olDetermine the contribution of the methyl groups to activityIC50 or EC50

It is important to reiterate that the table above is purely illustrative of the types of molecules that would be synthesized in a typical SAR study. Without published research, any discussion of the bioactivity of these hypothetical analogues remains speculative. The lack of available data suggests that this compound has not been a significant lead compound for the development of new bioactive agents, or that such research has been conducted but has not been placed in the public domain. Further investigation into this specific chemical entity would be required to generate the data necessary for a meaningful SAR analysis.

Computational Chemistry and Theoretical Modeling of 4,6 Dimethyloctan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Molecular Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining a wide range of molecular descriptors. These descriptors are numerical values that characterize the molecular structure and electronic properties of a compound. For 4,6-Dimethyloctan-1-ol, such calculations would typically yield information on:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.

Electronic Properties: Distribution of electron density, dipole moment, and polarizability, which are key to understanding intermolecular interactions.

Energetic Properties: Heats of formation, ionization potential, and electron affinity, which relate to the molecule's stability and reactivity.

Topological Descriptors: Indices that quantify the branching and connectivity of the carbon skeleton.

Data Table: Calculated Molecular Descriptors for this compound (Hypothetical)

Molecular DescriptorHypothetical ValueSignificance
Dipole Moment (Debye)Data not availableInfluences solubility and intermolecular forces.
Polarizability (ų)Data not availableRelates to the molecule's response to electric fields.
HOMO Energy (eV)Data not availableIndicates the molecule's ability to donate electrons.
LUMO Energy (eV)Data not availableIndicates the molecule's ability to accept electrons.
Heat of Formation (kJ/mol)Data not availableRelates to the thermodynamic stability of the molecule.

Note: The table above is for illustrative purposes only. No specific published data from DFT calculations for this compound could be located.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be instrumental in performing a thorough conformational analysis. This analysis would involve:

Identifying Stable Conformers: Determining the various low-energy three-dimensional arrangements (conformers) the molecule can adopt due to rotation around its single bonds.

Dynamic Behavior: Understanding how the molecule moves and changes shape in different environments, such as in a solvent or at an interface.

The conformational landscape of this compound is expected to be complex due to the presence of two methyl branches and a hydroxyl group, all of which can influence the preferred spatial arrangements.

Prediction of Reactivity and Interaction Mechanisms

Theoretical modeling can also be used to predict the reactivity of this compound and the mechanisms of its interactions with other molecules. This can be achieved by:

Mapping the Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is a valuable tool for predicting sites of chemical reactions. For an alcohol, the oxygen atom of the hydroxyl group is expected to be an electron-rich site.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity in chemical reactions.

Modeling Interaction Energies: Calculating the binding energies between this compound and other molecules, such as olfactory receptors or solvent molecules, can help in understanding the nature and strength of these interactions.

Structure-Property Relationship Studies (e.g., odorant retention/release)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a set of molecules and their observed properties or biological activities. In the context of this compound, such studies would be highly relevant for understanding its odorant properties.

A QSPR model for odorant retention or release would typically involve:

Dataset Collection: Gathering experimental data on the retention or release of a series of related odorant molecules, including this compound, from a particular matrix (e.g., a polymer, fabric, or solution).

Descriptor Calculation: Computing a large number of molecular descriptors (as described in section 7.1) for each molecule in the dataset.

Model Development: Using statistical methods to build a mathematical equation that links a subset of the calculated descriptors to the experimental property.

Model Validation: Testing the predictive power of the developed model on a separate set of molecules not used in the model development.

While general QSAR/QSPR studies on aliphatic alcohols and their odor thresholds exist, no specific studies incorporating this compound for predicting its odorant retention or release properties were found.

Environmental Dynamics and Biogeochemical Cycling

Biodegradation Pathways and Microbial Degradation Studies

Direct microbial degradation studies specifically on 4,6-Dimethyloctan-1-ol are not extensively documented in publicly available scientific literature. However, the biodegradability of this compound can be inferred from studies on analogous long-chain alcohols (LCOH) and branched-chain alcohols.

Long-chain aliphatic alcohols are generally known to be readily biodegradable. nih.govnih.gov The primary mechanism of degradation is aerobic biodegradation, where microorganisms utilize the alcohol as a carbon source. The process typically initiates with the oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, leading to its progressive breakdown and eventual mineralization to carbon dioxide and water.

The presence of branching in the carbon chain, as seen in this compound, can influence the rate of biodegradation. While some studies suggest that branching may slow down the degradation process compared to linear analogues, branched-chain higher alcohols are still generally considered to be biodegradable. rsc.orgexxonmobilchemical.com The methyl groups at positions 4 and 6 may present some steric hindrance to the enzymatic activity of microorganisms, potentially leading to a longer half-life in the environment compared to straight-chain decanols.

Bioaccumulation Potential in Ecological Systems

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues. This is often estimated using the octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation.

The computed Log Kow for this compound is 3.5. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. Substances with Log Kow values in this range may accumulate in the fatty tissues of fish and other aquatic life. However, it is important to note that while Log Kow is a useful screening tool, it does not solely determine the bioaccumulation potential. Factors such as the organism's metabolism and elimination rates also play a crucial role.

Studies on long-chain alcohols have indicated that while their Log Kow values might suggest a potential for bioaccumulation, available data often show that these substances are not as bioaccumulative as predicted. nih.gov This discrepancy can be attributed to the rapid metabolism of these alcohols within the organisms. It is plausible that this compound would also be subject to metabolic processes that could limit its actual bioaccumulation in ecological systems.

Table 1: Estimated Physicochemical Properties and Bioaccumulation Potential of this compound

PropertyValueInterpretation
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Log Kow (Octanol-Water Partition Coefficient)3.5Moderate potential for bioaccumulation

Data sourced from PubChem CID 3017708 nih.gov

Fate and Transport in Environmental Compartments

The movement and persistence of this compound in the environment are dictated by its physical and chemical properties.

Water: The water solubility of long-chain alcohols decreases with increasing carbon chain length. epa.gov As a C10 alcohol, this compound is expected to have low water solubility. If released into an aquatic environment, it would likely partition to suspended organic matter and sediment due to its hydrophobicity, as indicated by its Log Kow.

Soil: In the terrestrial environment, the fate of this compound is largely influenced by its adsorption to soil organic carbon. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. While a measured Koc for this specific compound is not available, its Log Kow suggests that it would have a moderate to high affinity for soil organic matter. This adsorption would reduce its mobility in soil and limit its potential to leach into groundwater.

Air: The vapor pressure of this compound is relatively low, which suggests that volatilization from water and soil surfaces would not be a significant transport pathway. If it does enter the atmosphere, like other organic compounds, it would be susceptible to degradation by photo-oxidation processes.

Table 2: Summary of Environmental Fate and Transport of this compound

Environmental CompartmentDominant ProcessesExpected Behavior
WaterBiodegradation, Adsorption to sedimentLow persistence in the water column; partitioning to sediment.
SoilBiodegradation, Adsorption to organic matterLow mobility; degradation is the primary removal mechanism.
AirPhoto-oxidationNot a major transport route; subject to atmospheric degradation.

Future Research Directions and Emerging Paradigms for 4,6 Dimethyloctan 1 Ol

Integration of Omics Technologies in Biological Studies

Future investigations into the biological significance of 4,6-dimethyloctan-1-ol will benefit from the integration of high-throughput "omics" technologies. These approaches can provide a holistic view of the molecular responses of biological systems to this compound.

Metabolomics: Untargeted metabolomics could be employed to identify the metabolic pathways affected by exposure to this compound in various organisms, such as microorganisms or insects. This could reveal, for instance, if the compound is metabolized and what secondary metabolites are produced, offering clues to its biological role or detoxification pathways.

Proteomics: By quantifying changes in protein expression, proteomics can help identify specific proteins that interact with this compound or are involved in the cellular response to it. This could pinpoint target receptors or enzymes, which is crucial for understanding its mode of action as a signaling molecule or pheromone.

Genomics and Transcriptomics: Transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression in response to this compound, highlighting the regulatory networks that are activated or repressed. This information is vital for understanding the genetic basis of an organism's response to this compound.

Advanced Spectroscopic Techniques for In Situ Analysis

The volatile nature of this compound makes it a candidate for analysis using advanced spectroscopic techniques that allow for real-time, in situ measurements. nih.gov These methods are crucial for studying its release and transport in natural environments without the need for sample collection and off-site analysis. nih.gov

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a highly sensitive technique for the real-time monitoring of VOCs. nih.gov It could be deployed to study the release kinetics of this compound from biological sources, such as insect pheromone glands, providing data on temporal emission patterns.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): In situ SPME allows for the collection of VOCs from various media, including air, water, and soil. rsc.orgresearchgate.net This technique could be used to monitor the presence and concentration of this compound in different ecosystems to understand its environmental fate and distribution. rsc.orgresearchgate.net

Development of Sustainable Synthesis Routes

Conventional chemical synthesis often relies on harsh reagents and produces significant waste. Future research will focus on developing "green" and sustainable methods for the synthesis of this compound. pnas.orgnih.gov

Use of Greener Reagents and Solvents: Research into replacing traditional oxidizing and reducing agents with more environmentally benign alternatives is a key goal. acs.org For example, catalytic oxidation methods using molecular oxygen or hydrogen peroxide could be explored. acs.orgnih.gov Similarly, the use of water or supercritical fluids as reaction media instead of volatile organic solvents would align with the principles of green chemistry. pnas.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced side-product formation. researchgate.net Developing a microwave-assisted synthesis for this compound could offer a more energy-efficient production route. nih.gov

Exploration of Novel Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. scilit.comharvard.eduacs.org

Enzyme Engineering: Enzymes such as alcohol dehydrogenases (ADHs) or lipases could be engineered to improve their activity and selectivity for the synthesis or modification of this compound. scispace.comnih.gov For example, site-directed mutagenesis could be used to tailor the active site of an ADH for the efficient reduction of a corresponding aldehyde precursor. acs.org

Whole-Cell Biocatalysis: The use of whole microorganisms (e.g., bacteria or yeast) as biocatalysts can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification. nih.gov Screening microbial collections for strains capable of producing this compound or its precursors could lead to novel and sustainable production methods. nih.gov

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling provide powerful tools for the rational design of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis and testing. nih.gov

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of this compound and its potential derivatives with biological targets (e.g., insect olfactory receptors), it is possible to predict which structural modifications would enhance binding affinity and biological activity. researchgate.netacs.org

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties of novel derivatives, such as volatility, solubility, and stability. This allows for the in silico screening of a large number of potential new compounds to identify those with the most promising characteristics for a specific application before committing to their chemical synthesis.

Q & A

Q. What are the established synthetic routes for 4,6-Dimethyloctan-1-ol, and how can purity be ensured during synthesis?

Methodological Answer:

  • Synthesis : Use a multi-step approach starting with aldehyde and epoxide precursors (e.g., acetaldehyde and propylene oxide) under catalytic conditions (e.g., stannic chloride in methylene chloride). Distill under nitrogen to minimize oxidation .
  • Purification : Employ fractional distillation (monitored via GC) and recrystallization. Validate purity using GC-MS (>95% purity threshold) and NMR (integration of methyl group signals at δ 0.8–1.2 ppm) .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal) to report synthesis steps, including solvent choices, catalyst loading, and yield calculations .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Core Techniques :
    • NMR : Assign peaks for methyl groups (δ 0.8–1.2 ppm), hydroxyl proton (δ 1.5–2.0 ppm), and carbon backbone (DEPT-135 for branching confirmation).
    • GC-MS : Monitor retention time and molecular ion ([M]+• at m/z 158) .
  • Supplementary Methods :
    • IR Spectroscopy : Confirm hydroxyl stretch (~3200–3600 cm⁻¹) and C-O bond (~1050 cm⁻¹).
    • Elemental Analysis : Verify C and H content (e.g., C: ~72.1%, H: ~12.7% for C₁₀H₂₂O) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods (engineering controls) and PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye irritation (Category 2A hazards) .
    • Store in flame-resistant cabinets (flash point >100°C) away from oxidizers .
  • Emergency Procedures :
    • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects from the 4,6-dimethyl branching influence reaction kinetics in esterification or oxidation?

Methodological Answer:

  • Experimental Design :
    • Compare reaction rates with linear vs. branched analogs (e.g., 1-octanol) under identical conditions (acid-catalyzed esterification).
    • Monitor progress via TLC or in-situ FTIR (C=O formation at ~1700 cm⁻¹).
  • Data Interpretation :
    • Lower reactivity in branched alcohols may correlate with steric hindrance (quantify via Hammett plots or DFT calculations) .

Q. How can contradictions in reported physicochemical properties (e.g., boiling point, solubility) be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Cross-validate methods: Compare boiling points using dynamic vs. static distillation setups .
    • Assess solvent purity (e.g., trace water in solubility studies alters polarity).
  • Standardization : Adopt IUPAC guidelines for measurements (e.g., differential scanning calorimetry for melting points) .

Q. What advanced chromatographic or spectroscopic methods improve trace impurity detection?

Methodological Answer:

  • High-Resolution Techniques :
    • HPLC-DAD : Detect non-volatile impurities (e.g., diastereomers) with C18 columns and UV detection (210 nm).
    • HS-GC-MS : Identify volatile byproducts (e.g., dehydration products) via headspace sampling .
  • Quantitative Limits : Establish LOQ (Limit of Quantification) using spiked calibration curves .

Q. How can computational modeling predict this compound’s interactions in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-catalyst binding (e.g., with Pd or Ru complexes) using software like Gaussian or ORCA.
  • Docking Studies : Map steric bulk effects on enantioselectivity in asymmetric catalysis .

Q. What experimental strategies assess stability under extreme conditions (e.g., high temperature/pH)?

Methodological Answer:

  • Stress Testing :
    • Heat samples to 150°C (TGA/DSC for decomposition profiles).
    • Expose to alkaline conditions (pH 12) and monitor degradation via LC-MS .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots .

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